1-Tritylpyrrolidin-3-one

Description

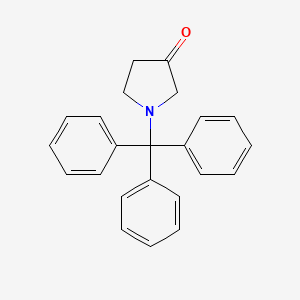

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21NO |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

1-tritylpyrrolidin-3-one |

InChI |

InChI=1S/C23H21NO/c25-22-16-17-24(18-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2 |

InChI Key |

WSDAVNBIQYQSKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Tritylpyrrolidin 3 One

Chemical Transformations at the Ketone Functionality (C3)

The ketone group at the C3 position of the pyrrolidine (B122466) ring is a primary site for a variety of chemical modifications, enabling the synthesis of diverse and complex molecular architectures.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of 1-Tritylpyrrolidin-3-one is electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, results in the formation of a new single bond to the carbon and the conversion of the carbonyl group into a hydroxyl group upon workup. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the attack of the nucleophile on the partially positively charged carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Common nucleophiles that can be employed in these reactions include:

Organometallic reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful carbon nucleophiles that add alkyl, aryl, or vinyl groups to the carbonyl carbon. youtube.com

Hydride reagents: Reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) deliver a hydride ion (H-) to the carbonyl carbon, resulting in the reduction of the ketone to a secondary alcohol. youtube.com

Cyanide: The cyanide ion (CN-), typically from a source like potassium cyanide (KCN), adds to form a cyanohydrin, which is a versatile intermediate for further synthetic transformations. youtube.com

The general mechanism for nucleophilic addition to the carbonyl group is depicted below:

Figure 1: General mechanism of nucleophilic addition to a ketone.

Figure 1: General mechanism of nucleophilic addition to a ketone.Formation and Reactivity of Enamines and Enolates Derived from this compound

The presence of α-hydrogens adjacent to the carbonyl group in this compound allows for the formation of enolates and enamines, which are key nucleophilic intermediates in organic synthesis. pitt.edumakingmolecules.com

Enolates are formed by the deprotonation of an α-carbon using a base. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. pitt.edu For this compound, deprotonation can occur at either the C2 or C4 position. The resulting enolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides and other carbonyl compounds. pitt.edu

Enamines are formed by the reaction of the ketone with a secondary amine, such as pyrrolidine or morpholine, typically under acidic catalysis. makingmolecules.commasterorganicchemistry.com Enamines are electronically similar to enolates and serve as neutral, storable enolate equivalents. libretexts.orglibretexts.org They are excellent nucleophiles and react with a range of electrophiles, including alkyl halides and α,β-unsaturated carbonyl compounds in Michael additions. libretexts.orglibretexts.org The subsequent hydrolysis of the resulting iminium salt regenerates the ketone functionality. libretexts.org

The formation of an enamine from a ketone and a secondary amine proceeds through the following general steps:

Nucleophilic attack of the secondary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of an α-carbon to yield the enamine. makingmolecules.com

Electrophilic α-Functionalization Strategies

The α-positions of this compound can be functionalized through reactions with electrophiles, often mediated by the formation of enol or enolate intermediates. pitt.edu These reactions are crucial for introducing substituents at the C2 and C4 positions of the pyrrolidinone ring.

One common strategy is α-halogenation , which can be performed under either acidic or basic conditions. pitt.edu In the presence of an acid, the ketone tautomerizes to its enol form, which then reacts with a halogen (e.g., Br2, Cl2) to introduce a halogen atom at the α-position. Under basic conditions, an enolate is formed, which then reacts with the halogen. pitt.edu

Another important transformation is the aldol (B89426) reaction , where an enolate derived from this compound reacts with an aldehyde or another ketone. This reaction forms a new carbon-carbon bond and leads to the formation of a β-hydroxy ketone, which can subsequently undergo dehydration to yield an α,β-unsaturated ketone. pitt.edu

Influence of the N-Trityl Group on Pyrrolidinone Reactivity

The N-trityl (triphenylmethyl) group is a bulky and electronically significant substituent that profoundly influences the reactivity of the pyrrolidinone ring. total-synthesis.comnih.gov Its presence is not merely for protection of the nitrogen atom but also plays a crucial role in directing the outcome of chemical reactions. rsc.org

Steric and Electronic Effects on Regioselectivity and Stereoselectivity of Reactions

The most prominent feature of the trityl group is its large steric bulk. total-synthesis.com This steric hindrance can dictate the regioselectivity of reactions by blocking access to one face of the pyrrolidinone ring or by influencing the approach of reagents to the α-carbons. For instance, in enolate formation, a bulky base might preferentially abstract a proton from the less sterically hindered α-position. Similarly, the approach of a nucleophile to the carbonyl carbon can be influenced by the orientation of the trityl group, potentially leading to stereoselective additions.

Electronically, the trityl group can influence the reactivity of the pyrrolidinone system. While it is primarily considered an electron-donating group through induction, its phenyl rings can also participate in π-stacking interactions. nih.govmdpi.com These electronic effects can modulate the acidity of the α-protons and the electrophilicity of the carbonyl carbon. mdpi.com Research has shown that the trityl group can impact the electrophilicity of iminium ions derived from related pyrrolidine systems. researchgate.net

The Protecting-Directing Role of the Trityl Moiety in Pyrrolidinone Chemistry

The trityl group serves as an effective protecting group for the nitrogen atom of the pyrrolidine ring, preventing its participation in unwanted side reactions. total-synthesis.comacgpubs.org It is stable under a variety of reaction conditions but can be readily removed under acidic conditions. total-synthesis.com

Beyond its protective function, the trityl group acts as a directing group. rsc.org Its steric bulk can force substituents to adopt specific conformations, thereby influencing the stereochemical outcome of reactions at remote positions. For example, in reactions involving the formation of chiral centers, the trityl group can favor the formation of one diastereomer over another. This directing effect is a valuable tool in asymmetric synthesis, allowing for the construction of complex molecules with a high degree of stereocontrol.

The chemical behavior of this compound is largely characterized by the interplay of its constituent functional groups: the bulky trityl protecting group on the nitrogen atom, the ketone at the 3-position, and the saturated pyrrolidine ring. These features dictate the molecule's reactivity, particularly in reactions involving the pyrrolidine ring system.

Ring Modification and Rearrangement Processes

A thorough review of the scientific literature reveals a notable scarcity of documented ring modification or rearrangement processes specifically involving the pyrrolidine ring of this compound. While pyrrolidine rings, in general, can participate in various transformations such as ring-opening, ring-expansion, or skeletal rearrangements under specific conditions, such reactivity has not been extensively reported for this particular N-trityl substituted derivative.

The presence of the sterically demanding trityl group at the nitrogen atom likely imposes significant conformational constraints on the pyrrolidine ring. This steric hindrance may impede reaction pathways that require access to the ring's atoms or the formation of strained intermediates, which are often involved in rearrangement reactions. Consequently, the existing body of research on this compound primarily focuses on its utility as a synthetic intermediate through the modification of its peripheral functional groups rather than the alteration of its core heterocyclic structure.

Chemoselective Transformations of Peripheral Functional Groups

The most significant and well-documented transformations of this compound involve the chemoselective reaction of the functional groups attached to the pyrrolidine ring, particularly the ketone and the adjacent methylene (B1212753) group at the C-4 position. The bulky trityl group, while sterically hindering the nitrogen, electronically influences the reactivity of the ring, making the protons on the carbon atoms adjacent to the ketone susceptible to reaction.

A key transformation of this compound is its reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction chemoselectively forms a 4-[(dimethylamino)methylene]-1-tritylpyrrolidin-3-one intermediate. googleapis.com This enamine-keto derivative is a crucial building block in the synthesis of more complex heterocyclic systems, notably in the preparation of dipeptidyl peptidase-IV (DPP-4) inhibitors.

The formation of this intermediate highlights the reactivity of the α-methylene group to the ketone, which can be selectively functionalized. This transformation serves as a pivotal step in constructing fused pyrimidine (B1678525) rings onto the pyrrolidine core. For instance, the resulting 4-(dimethylamino)methylene-1-tritylpyrrolidin-3-one can be further reacted with various amidines to yield pyrrolo[3,4-d]pyrimidine derivatives.

Below is a table summarizing a key chemoselective transformation of this compound:

| Reactant | Reagent | Product | Reaction Type | Application |

| This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4-[(Dimethylamino)methylene]-1-tritylpyrrolidin-3-one | Enamine formation | Synthesis of DPP-4 inhibitors googleapis.com |

This selective functionalization underscores the utility of this compound as a versatile scaffold in medicinal chemistry, where the pyrrolidine ring serves as a core structure for the elaboration of more complex and biologically active molecules.

Strategic Applications of 1 Tritylpyrrolidin 3 One As a Synthetic Intermediate

Facile Access to Substituted Pyrrolidines and Pyrrolidinones

The ketone functionality of 1-Tritylpyrrolidin-3-one offers a gateway to a variety of substituted pyrrolidines through well-established synthetic methodologies. Nucleophilic addition reactions, such as Grignard and organolithium additions, allow for the introduction of a wide range of alkyl, aryl, and vinyl substituents at the C3 position, leading to the formation of tertiary alcohols. Subsequent dehydration and reduction can then furnish 3-substituted pyrrolidines.

Furthermore, reductive amination of the ketone provides a direct route to 3-aminopyrrolidine (B1265635) derivatives. This transformation, typically carried out using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) in the presence of an amine, allows for the introduction of various amino functionalities, which are key components of many biologically active compounds.

The synthesis of substituted pyrrolidinones can also be achieved from this compound. For instance, the Baeyer-Villiger oxidation of the ketone would lead to the corresponding lactone, which upon reaction with an amine, would yield a substituted pyrrolidinone.

| Reaction Type | Reagents | Product Class |

| Nucleophilic Addition | Grignard Reagents, Organolithium Reagents | 3-Substituted-3-hydroxypyrrolidines |

| Reductive Amination | Amine, NaBH3CN or NaBH(OAc)3 | 3-Aminopyrrolidines |

| Wittig Reaction | Phosphonium Ylides | 3-Alkylidenepyrrolidines |

Building Block in the Synthesis of Complex Nitrogen-Containing Heterocycles

The strategic placement of the ketone group in this compound makes it an ideal precursor for the construction of more complex, fused, and spirocyclic nitrogen-containing heterocycles. The ketone can participate in a variety of cyclization reactions, serving as an electrophilic partner.

For example, the Fischer indole (B1671886) synthesis, involving the reaction of this compound with a phenylhydrazine (B124118) derivative under acidic conditions, could lead to the formation of pyrrolo[3,2-b]indoles. Similarly, the Pictet-Spengler reaction, a condensation of a β-arylethylamine with a carbonyl compound, could potentially be employed to construct fused heterocyclic systems, although direct examples with this compound are not extensively documented.

The ketone functionality also allows for the formation of enolates or enamines, which can then act as nucleophiles in various annulation reactions. For instance, a Robinson annulation sequence could be envisioned, where the enolate of this compound reacts with an α,β-unsaturated ketone to construct a new six-membered ring fused to the pyrrolidine (B122466) core.

Precursor in the Development of Chiral Catalysts and Auxiliaries

The pyrrolidine ring is a privileged scaffold in the design of chiral organocatalysts and auxiliaries for asymmetric synthesis. The ready availability of both enantiomers of proline, a natural amino acid, has spurred the development of a vast number of proline-derived catalysts. This compound, with its potential for stereoselective modifications, serves as an attractive starting material for the synthesis of novel chiral catalysts.

Design and Synthesis of Pyrrolidine-Based Organocatalysts (e.g., for asymmetric Michael additions, aldol (B89426) reactions)

The development of novel pyrrolidine-based organocatalysts is a vibrant area of research. While direct synthesis from this compound is not prominently reported, the structural motif is highly relevant. For instance, the synthesis of (S)-N-tritylpyrrolidine-2-carboxamide, a catalyst effective in the asymmetric Michael addition, highlights the utility of the trityl group in creating a sterically demanding environment around the catalytic center, which is crucial for achieving high enantioselectivity.

The general strategy for designing such catalysts often involves the introduction of a chiral center and a functional group capable of activating the substrate. Starting from this compound, one could envision a synthetic route involving asymmetric reduction of the ketone to introduce a chiral hydroxyl group. This hydroxyl group, along with the pyrrolidine nitrogen, could then act as a bifunctional catalytic unit. Such catalysts are known to be effective in promoting asymmetric aldol reactions and Michael additions by forming a transient enamine with the carbonyl substrate and directing the approach of the electrophile through hydrogen bonding interactions.

| Asymmetric Reaction | Catalyst Type | Key Catalytic Feature |

| Michael Addition | Bifunctional Pyrrolidine Catalysts | Enamine formation and H-bonding |

| Aldol Reaction | Prolinamide-type Catalysts | Steric shielding and H-bonding |

Exploration of Diastereoselective and Enantioselective Pathways in Synthesis

The rigid, cyclic structure of the pyrrolidine ring makes it an excellent platform for controlling stereochemistry in organic reactions. The trityl group in this compound plays a significant role in influencing the diastereoselectivity of reactions at the C2 and C4 positions by providing a sterically hindered environment.

For example, the enolate formed from this compound is expected to have a preferred conformation due to the bulky trityl group. The subsequent reaction of this enolate with an electrophile would likely proceed from the less hindered face, leading to a high degree of diastereoselectivity. This principle can be exploited in the synthesis of polysubstituted pyrrolidines with well-defined stereochemistry.

Furthermore, the development of chiral catalysts derived from this compound would open up avenues for enantioselective transformations. By creating a chiral environment around the active site, these catalysts can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The exploration of these diastereoselective and enantioselective pathways is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Future Research Directions and Emerging Synthetic Opportunities for 1 Tritylpyrrolidin 3 One

Development of Sustainable and Atom-Economical Synthetic Routes

Future synthetic strategies for 1-tritylpyrrolidin-3-one are expected to prioritize sustainability and atom economy. Traditional multi-step syntheses often generate significant chemical waste and utilize hazardous reagents. Emerging research is likely to focus on greener alternatives that minimize environmental impact while maximizing efficiency.

Key areas of development will include:

Catalytic C-H Activation: Direct functionalization of simpler precursors through transition-metal-catalyzed C-H activation could provide a more atom-economical route to the pyrrolidinone core, avoiding the need for pre-functionalized starting materials.

Use of Renewable Feedstocks: Investigation into the synthesis of the pyrrolidinone scaffold from biomass-derived starting materials will be a significant step towards sustainability.

Solvent Minimization and Green Solvents: A shift towards solvent-free reaction conditions or the use of environmentally benign solvents like water, supercritical CO2, or bio-derived solvents will be crucial. ekb.eg

Table 1: Comparison of Green Chemistry Metrics for Hypothetical Synthetic Routes to this compound

| Metric | Traditional Route | Future Sustainable Route |

| Atom Economy | Low-Moderate | High |

| E-Factor (Waste/Product Ratio) | High | Low |

| Solvent Use | High (often chlorinated) | Minimal/Green Solvents |

| Number of Steps | Multiple | Fewer (e.g., one-pot) |

These approaches, which emphasize the efficient use of resources and the reduction of waste, are in line with the broader goals of green chemistry. ekb.egrsc.org

Exploration of Novel Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer powerful tools for the rapid construction of complex molecules from simple starting materials in a single operation, thereby enhancing efficiency and reducing waste. researchgate.netnih.gov The application of these strategies to the synthesis of this compound and its derivatives is a promising area for future research.

The development of novel MCRs could enable the one-pot synthesis of highly substituted pyrrolidinones. For instance, a three-component reaction involving an amine, an aldehyde, and an activated alkene could potentially be designed to construct the this compound scaffold. beilstein-journals.orgua.es The steric bulk of the trityl group will be a key consideration in the design of these reactions, potentially influencing diastereoselectivity.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, could also be employed. wikipedia.org For example, a precursor molecule could be designed to undergo a cascade cyclization to form the pyrrolidinone ring, a strategy that often leads to high levels of stereocontrol.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound into flow chemistry and automated platforms represents a significant opportunity for improving efficiency, safety, and scalability. researchgate.net Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities compared to traditional batch processes. mdpi.com

Key advantages of flow synthesis include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive intermediates or exothermic reactions.

Improved Reproducibility: Automated control over reaction parameters ensures high reproducibility from run to run.

Facilitated Scale-up: Scaling up production is often simpler in flow systems, as it can be achieved by running the reactor for longer periods or by parallelizing multiple reactors.

Automated synthesis platforms can further accelerate the discovery and optimization of new reactions for preparing this compound derivatives. nih.gov High-throughput screening of reaction conditions can be performed to quickly identify optimal parameters, significantly reducing development time. researchgate.net

Advanced Strategies for Enantioselective Construction of Pyrrolidinone Derivatives

The development of advanced strategies for the enantioselective synthesis of pyrrolidinone derivatives is a major focus of current research, with significant implications for the production of chiral analogs of this compound. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in the synthesis of heterocyclic compounds. nih.govthieme-connect.com

Future research will likely explore the use of novel chiral catalysts, including N-heterocyclic carbenes (NHCs) and chiral Brønsted acids, to control the stereochemical outcome of key bond-forming reactions. thieme-connect.com For instance, an enantioselective Michael addition to an α,β-unsaturated precursor could be a key step in the asymmetric synthesis of the pyrrolidinone core. rsc.orgrsc.org The bulky trityl group can play a crucial role in stereodifferentiation, either by acting as a directing group or by influencing the conformational preferences of the substrate-catalyst complex.

Table 2: Potential Asymmetric Catalytic Approaches for Pyrrolidinone Synthesis

| Catalytic Approach | Catalyst Type | Key Transformation | Expected Outcome |

| Organocatalysis | Chiral secondary amines (e.g., proline derivatives) | Enantioselective Michael Addition | High enantiomeric excess |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral NHCs | Asymmetric [3+2] annulation | Access to diverse stereoisomers |

| Transition Metal Catalysis | Chiral ligand-metal complexes | Asymmetric hydrogenation/cyclization | High turnover numbers and enantioselectivity |

The development of these advanced enantioselective methods will be critical for accessing single-enantiomer pyrrolidinone derivatives for applications in medicinal chemistry and materials science. acs.org

Investigation of New Catalytic Applications Beyond Traditional Organocatalysis

While derivatives of N-tritylpyrrolidine have shown promise as organocatalysts, future research is expected to uncover new catalytic applications beyond traditional enamine and iminium ion activation. nih.govacs.org The unique steric and electronic properties of the trityl group can be exploited to design novel catalytic systems. nih.gov

One emerging area is the use of trityl cations as Lewis acid catalysts. nih.gov The stable trityl cation can activate substrates towards nucleophilic attack, enabling a range of transformations such as Diels-Alder and aldol (B89426) reactions. nih.gov this compound itself, or derivatives thereof, could be explored as precursors to such catalysts.

Furthermore, the pyrrolidinone scaffold could be functionalized to incorporate other catalytic moieties, leading to bifunctional catalysts with enhanced activity and selectivity. The trityl group could serve to create a specific chiral pocket around the active site, influencing the stereochemical outcome of the catalyzed reaction. The exploration of these novel catalytic roles will expand the utility of this compound as a versatile platform for catalyst design. souleresearchgroup.org

Q & A

Q. Advanced Research Focus

- Molecular Docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

- QSAR Modeling : Develop models based on substituent effects (e.g., electron-withdrawing groups on the pyrrolidinone ring) .

- DFT Studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed biological activity .

How can impurities in this compound synthesis be identified and quantified?

Q. Basic Research Focus

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate byproducts .

- Spiking Experiments : Introduce suspected impurities (e.g., de-tritylated intermediates) to confirm retention times .

- Limit Tests : Follow USP guidelines for unspecified impurities, ensuring levels <0.10% .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Absorb spills with vermiculite and dispose as hazardous waste .

How does the steric bulk of the trityl group influence regioselectivity in derivatization reactions?

Q. Advanced Research Focus

- Steric Shielding : The trityl group directs electrophilic attacks to less hindered positions (e.g., C-4 of pyrrolidinone) .

- Catalyst Design : Use bulky ligands (e.g., BrettPhos in Pd-catalyzed couplings) to enhance selectivity .

What strategies improve the stability of this compound during long-term storage?

Q. Basic Research Focus

- Storage Conditions : Keep in amber vials under argon at –20°C to prevent oxidation .

- Stability Studies : Monitor degradation via accelerated aging tests (40°C/75% RH for 6 months) .

How can researchers validate the enantiomeric purity of chiral this compound derivatives?

Q. Advanced Research Focus

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .

- Polarimetry : Compare specific rotation values with literature data for enantiopure standards .

What in vitro assays are appropriate for evaluating the biological activity of this compound analogs?

Q. Advanced Research Focus

- Kinase Inhibition : Conduct ATP-binding assays using recombinant enzymes (e.g., EGFR or CDK2) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

How can contradictory results in bioactivity studies between analogs be systematically analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.